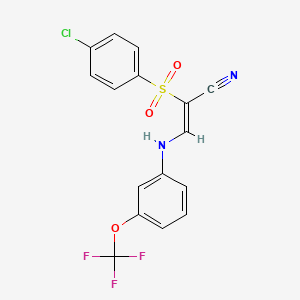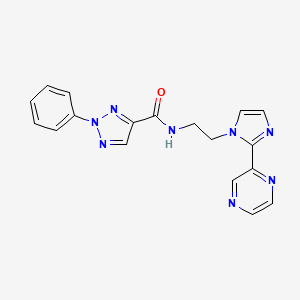
(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Versatile Synthesis of (Z)-2-(4-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Diethylcarbamate
Synthesis Analysis
The synthesis of compounds such as this compound can be related to the methods described for the synthesis of (Z)-1-alkylidene-1,3-dihydroisobenzofurans. According to the research, these compounds can be synthesized through palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols. The process is carried out under neutral conditions, typically at temperatures ranging from 70 to 100°C, using catalytic amounts of PdI2 with potassium iodide. The reaction time can vary from 1.5 to 24 hours, depending on the desired product and reaction conditions. The substrate's substitution pattern and the reaction conditions play a crucial role in determining whether the product will be a dihydroisobenzofuran or an isochromene derivative .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not provided, insights can be drawn from related compounds. For instance, the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide was determined using dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR. These techniques can distinguish between different tautomers in the crystal structure, which is essential for understanding the compound's properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving compounds like this compound can be complex and are influenced by the structure of the compound. The research on related compounds suggests that the reaction pathway, whether it follows a 5-exo-dig cyclization or a 6-endo-dig cyclization, is dependent on the substrate's substitution pattern and the specific reaction conditions employed. Adjusting these conditions allows for selective conversion into the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. While the provided papers do not directly discuss the properties of this specific compound, general principles can be applied. The presence of the diethylcarbamate group, the benzofuran core, and the substituted benzylidene moiety would contribute to the compound's solubility, stability, and reactivity. The exact properties would need to be determined through experimental analysis, such as NMR, mass spectrometry, and X-ray crystallography, similar to the methods used to analyze related compounds .
Applications De Recherche Scientifique
Surface Chemistry and Film Formation
Research involving zwitterionic dithiocarboxylates derived from N-heterocyclic carbenes demonstrates their application in forming self-assembled monolayers on gold surfaces. These films exhibit a high degree of orientational order and minimal contamination, which could be relevant in developing surface coatings or sensors (Siemeling et al., 2012).
Nanoparticle Carrier Systems
In the field of agriculture, solid lipid nanoparticles and polymeric nanocapsules have been studied as carrier systems for fungicides, showing potential for controlled release and reduced environmental toxicity. This indicates the possibility of using similar carbamate derivatives in nanoparticle formulations for targeted delivery and sustained release applications (Campos et al., 2015).
Adsorption and Removal Applications
The study of zeolitic imidazolate frameworks (ZIFs) for the adsorption of phthalic acid and diethyl phthalate from water showcases the utility of heterocyclic carbene derivatives in environmental remediation, particularly in water purification technologies (Khan et al., 2015).
Catalysis
N-Heterocyclic carbenes, including imidazol-2-ylidenes, have been shown to be effective catalysts in transesterification reactions. This suggests that related compounds might also find applications in catalysis, potentially in the synthesis of biodiesel or in the development of green chemical processes (Grasa et al., 2003).
Antimicrobial Activity
Some benzimidazole carbamate derivatives have been explored for their antimicrobial properties, indicating the potential of similar compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Saravanan et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 4-Methylbenzylidene camphor (4-MBC), is the neuronal and muscular systems . It has been shown to affect the development of these systems in zebrafish embryos .
Mode of Action
The compound interacts with its targets by causing disorganization of slow muscle fibers and axon pathfinding errors during the innervation of both primary and secondary motor neurons . This suggests that the compound may interfere with the normal signaling pathways in these cells.
Biochemical Pathways
It has been observed that exposure to 4-mbc leads to a reduction inacetylcholinesterase (AChE) activity . AChE is an important enzyme involved in the regulation of neurotransmission, and its inhibition can lead to a variety of neurological effects.
Result of Action
Exposure to 4-MBC has been shown to result in abnormal axial curvature and impaired motility in zebrafish embryos . These effects were most pronounced during the segmentation period, when somite formation and innervation occur . This suggests that the compound may have teratogenic effects, influencing muscular and neuronal development and potentially leading to developmental defects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the concentration of 4-MBC in the environment can affect the severity of its effects .
Propriétés
IUPAC Name |
[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHFELJCBWLMW-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)


![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)


![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)
![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)
